2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Description
Properties
IUPAC Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-4-7-5(12-8-4)2-11-3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXDMHMZNTZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083424-35-4 | |
| Record name | 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthetic Procedure
Based on the synthesis approaches reported for similar 1,2,4-oxadiazole derivatives, the preparation of this compound can be outlined as follows:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Formation of 3-methyl-1,2,4-oxadiazole intermediate | Starting from 3-methyl-substituted amidoxime or hydrazide precursors; cyclization with carboxylic acid derivatives or carbonyldiimidazole | Cyclization to form the 1,2,4-oxadiazole ring system |
| 2 | Alkylation (Nucleophilic substitution) | Reaction of oxadiazole intermediate with ethyl bromoacetate or bromoacetic acid derivatives in presence of base (e.g., K2CO3) | Introduction of methoxyacetic acid side chain via ether linkage |
| 3 | Hydrolysis | Hydrolysis of ester to carboxylic acid using aqueous base (e.g., NaOH) | Conversion of ester to free acetic acid group |
| 4 | Purification | Recrystallization from solvents like DMF:methanol or aqueous extraction | Isolation of pure this compound |
Representative Reaction Conditions
Cyclization: The oxadiazole ring formation is typically conducted under reflux conditions in solvents such as ethanol or acetic acid, sometimes catalyzed by acids or bases depending on the precursor.
Alkylation: The nucleophilic substitution step is carried out in dry acetone or DMF with potassium carbonate as a base to promote the substitution reaction at moderate temperatures (room temperature to 60°C).
Hydrolysis: Ester hydrolysis is performed under basic conditions (e.g., 2M NaOH) at elevated temperatures (~45°C), followed by acidification to precipitate the free acid.
Example from Patent Literature
A detailed synthetic route from patent US10377750B2 describes the preparation of related oxadiazole acetic acid derivatives involving:
Stirring the reaction mixture at room temperature, then cooling to 0-5°C during addition of reagents.
Use of carbonyldiimidazole for activation of acid intermediates.
Addition of acetohydrazide to form the oxadiazole ring.
Extraction and purification steps involving aqueous washes, organic solvent extractions (e.g., 2-methyltetrahydrofuran), and crystallization.
This approach highlights the importance of temperature control, reagent stoichiometry, and purification techniques to achieve high purity and yield.
Analytical and Purification Techniques
Spectroscopic Confirmation: The structure of the synthesized compound is confirmed by Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and elemental analysis to verify the presence of the oxadiazole ring and methoxyacetic acid moiety.
Purification: Recrystallization from solvent mixtures such as DMF:methanol (2:2 volume ratio) or aqueous extraction followed by drying over sodium sulfate ensures removal of impurities and isolation of the target compound.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization solvent | Ethanol, Acetic acid | Acid/base catalysis may be used |
| Alkylation base | Potassium carbonate (K2CO3) | Promotes nucleophilic substitution |
| Alkylation solvent | Dry acetone, DMF | Anhydrous conditions preferred |
| Hydrolysis conditions | 2M NaOH, 45°C | Followed by acidification |
| Purification | Recrystallization (DMF:methanol), extraction | Ensures product purity |
| Yield range | 50-80% | Depends on reaction scale and conditions |
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Functional Group and Physicochemical Properties
Linker Group Effects :
- The methoxy linker in the target compound facilitates flexibility and hydrogen bonding, whereas the sulfanyl linker in 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid introduces higher acidity (pKa ~3–4) due to the sulfur atom’s electron-withdrawing nature.
- Direct bonding in isoxazole derivatives (e.g., 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid) reduces steric hindrance but decreases metabolic stability compared to oxadiazoles.
Substituent Effects: Methyl vs. Methyl groups (C₆H₈N₂O₄) offer simplicity and lower molecular weight. Extended Chains: The 2-methoxyethyl group in 2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid increases hydrophilicity (logP ~0.5) compared to the methyl-substituted compound (logP ~1.2).
Biological Activity
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including data tables and case studies.
The empirical formula of this compound is with a molecular weight of 158.11 g/mol. The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Methyl-1,2,4-oxadiazole | 0.25 | MRSA |
| 3-Acetyl-1,3,4-oxadiazole | 0.22 | E. coli |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC data for the target compound is still being established.
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some oxadiazole derivatives show promising anticancer activity, they may also exhibit varying levels of cytotoxicity towards normal cell lines. For example:
- Case Study : A study evaluated the cytotoxic effects of several oxadiazole derivatives on L929 cells and found that compound variants had IC50 values ranging from 50 µM to 200 µM depending on the specific structure and substitution patterns.
| Compound Variant | IC50 (µM) | Cell Line |
|---|---|---|
| Variant A | 100 | L929 |
| Variant B | 150 | A549 |
| Variant C | 200 | HepG2 |
The mechanism of action for the biological activity of oxadiazoles often involves interference with cellular processes such as biofilm formation and gene transcription related to bacterial resistance mechanisms. The presence of functional groups like -N=CO in the structure contributes significantly to their antimicrobial efficacy.
Research Findings
Recent studies have synthesized various oxadiazole derivatives and evaluated their biological activities:
- Anticancer Activity : A series of newly synthesized compounds showed significant inhibition against cancer cell lines such as HePG2 and MCF7 with IC50 values lower than those of traditional chemotherapeutics.
- Antifungal Properties : Some derivatives were also tested for antifungal activity against Candida species with promising results indicating their potential as antifungal agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of amidoxime precursors with acetic acid derivatives under controlled pH (4–6) and temperature (60–80°C). Green solvents like ethanol or water are preferred to minimize environmental impact. Continuous-flow reactors can enhance scalability and reduce side reactions . Key steps include purification via recrystallization (DMF/acetic acid mixtures) and monitoring with TLC. Yields >70% are achievable with stoichiometric control of reagents like potassium permanganate for oxidation .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Confirms regioselectivity of the oxadiazole ring and methoxy-acetic acid linkage .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 215.06) and detects impurities .
- HPLC : Monitors reaction progress and quantifies degradation products under accelerated stability conditions .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the oxadiazole ring. Degradation products (e.g., carboxylic acid derivatives) can be identified via LC-MS after thermal stress testing (40°C/75% RH for 14 days) .
Advanced Research Questions
Q. How does the electronic configuration of the oxadiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 1,2,4-oxadiazole ring’s electron-deficient nature (due to N-O dipole) enhances electrophilicity at the C5 position. Computational studies (DFT) reveal partial positive charges (~+0.3e) at C5, facilitating nucleophilic attacks. Substituents like the methyl group at C3 modulate reactivity—steric hindrance reduces undesired side reactions .
Q. What in vitro assays are recommended to investigate the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., proteases) with fluorogenic substrates to measure IC₅₀ values. Pre-incubate the compound (1–100 µM) in Tris-HCl buffer (pH 7.4) at 37°C .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing target proteins on CM5 chips and injecting compound dilutions (0.1–10 µM) .
Q. How can researchers resolve discrepancies in reported reaction yields under different catalytic conditions?
- Methodological Answer : Apply Design of Experiments (DoE) to test variables:
- Catalyst Loading : 0.1–5 mol% Pd/C or CuI .
- Solvent Polarity : Compare DMF (polar aprotic) vs. THF (non-polar).
- Temperature : Optimize between 50–100°C.
Statistical tools (ANOVA) identify significant factors, while LC-MS tracks byproduct formation .
Q. What strategies improve the scalability of synthesis while minimizing environmental impact?
- Methodological Answer :
- Continuous-Flow Chemistry : Reduces reaction time (2–4 hours vs. 12 hours batch) and waste .
- Solvent Recycling : Ethanol/water mixtures are recovered via distillation .
- Catalyst Reuse : Immobilized catalysts (e.g., silica-supported Cu) maintain >90% activity over 5 cycles .
Data Contradiction Analysis
Q. Why do some studies report conflicting biological activities for this compound?
- Methodological Answer : Variations in assay conditions (e.g., cell line viability, serum concentration) or impurity profiles (e.g., residual solvents) may skew results. Reproduce experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and rigorously characterize batches via NMR and elemental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
